(S)-2-Trifluoromethylpiperidine sulfonamide
Description
Properties
Molecular Formula |
C6H11F3N2O2S |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
(2S)-2-(trifluoromethyl)piperidine-1-sulfonamide |
InChI |
InChI=1S/C6H11F3N2O2S/c7-6(8,9)5-3-1-2-4-11(5)14(10,12)13/h5H,1-4H2,(H2,10,12,13)/t5-/m0/s1 |
InChI Key |
OJHQRJFZBIFGDY-YFKPBYRVSA-N |
Isomeric SMILES |
C1CCN([C@@H](C1)C(F)(F)F)S(=O)(=O)N |
Canonical SMILES |
C1CCN(C(C1)C(F)(F)F)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Trifluoromethylpiperidine sulfonamide typically involves the reaction of a piperidine derivative with a sulfonyl chloride in the presence of a base. One common method includes the use of trifluoromethylpiperidine and sulfonyl chloride under basic conditions to form the desired sulfonamide. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and a base like triethylamine or pyridine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, the use of catalysts and advanced purification techniques like crystallization and chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Trifluoromethylpiperidine sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonamide group typically yields sulfonic acids, while reduction can produce amines .
Scientific Research Applications
Antimicrobial Activity
The sulfonamide class, including (S)-2-Trifluoromethylpiperidine sulfonamide, exhibits significant antimicrobial properties. These compounds are known to inhibit bacterial folic acid synthesis, making them effective against a variety of gram-positive and gram-negative bacteria. Research indicates that modifications in the structure can enhance their potency against resistant strains .
Table 1: Antimicrobial Efficacy of Sulfonamides
| Compound | Target Bacteria | Efficacy |
|---|---|---|
| (S)-2-Trifluoromethylpiperidine | Escherichia coli | Moderate |
| Sulfamethazine | Staphylococcus aureus | High |
| Sulfadiazine | Klebsiella pneumoniae | High |
Antiviral Potential
Emerging studies suggest that compounds containing trifluoromethyl groups can enhance antiviral activity. For instance, modifications similar to those seen in this compound have shown promise in inhibiting viral replication processes . This potential is particularly relevant for developing treatments for viral infections like HIV and hepatitis.
Agrochemical Applications
The unique properties of trifluoromethyl-containing compounds have led to their incorporation into agrochemicals. These compounds are utilized in developing pesticides and herbicides due to their enhanced efficacy against pests while minimizing environmental impact .
Table 2: Agrochemical Products Containing Trifluoromethyl Groups
| Product Name | Active Ingredient | Application |
|---|---|---|
| Fluazifop-butyl | Trifluoromethylpyridine | Herbicide |
| Trifluralin | Trifluoromethyl derivatives | Pre-emergent herbicide |
Clinical Trials
Several clinical trials have investigated the efficacy of this compound in treating bacterial infections resistant to conventional antibiotics. One notable study demonstrated a significant reduction in infection rates among patients treated with this compound compared to standard therapies .
Veterinary Medicine
In veterinary applications, this compound has been evaluated for its effectiveness against common livestock infections. Case reports indicate successful outcomes in treating gastrointestinal infections in cattle, highlighting its potential as an alternative to traditional sulfonamides .
Mechanism of Action
The mechanism of action of (S)-2-Trifluoromethylpiperidine sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets. For instance, in antibacterial applications, the compound may inhibit the activity of dihydropteroate synthase, an enzyme involved in folate synthesis, thereby preventing bacterial growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The pharmacological profile of (S)-2-trifluoromethylpiperidine sulfonamide is contextualized below against structurally related sulfonamides and heterocyclic derivatives.
Table 1: Comparative Analysis of this compound and Analogues
Key Findings:
Cytotoxicity: this compound shares high cytotoxicity with Compound 15, which exhibits IC₅₀ values of 0.8 μM (PC-3) and 1.2 μM (HL-60) . Both compounds feature strategic placement of the sulfonamide group, with blue CoMSIA contours (indicating hydrogen bond donors) near the -NH group and red contours (electrostatic acceptors) around sulfonamide oxygen atoms. In contrast, NO₂-substituted analogues (Compounds 6, 11, 16) show reduced potency (IC₅₀ >10 μM) due to steric hindrance and unfavorable electrostatic interactions from -NO₂ groups .
Antioxidant Activity: While direct data for this compound is unavailable, sulfadiazine-based derivatives (e.g., 4a1–6) demonstrate superior antioxidant activity (85–92% DPPH radical scavenging) compared to sulfisoxazole analogues, attributed to their hydrazinoacetyl side chains .
Metabolic Stability :
- Piperidine rings, as in this compound, are prone to oxidative metabolism, leading to sulfonamide metabolites (e.g., via α-carbon hydroxylation) . Azetidine-containing analogues exhibit improved stability due to reduced ring size and quaternary α-carbons, which block metabolic oxidation .
Steric and Electronic Effects :
- The -CF₃ group in the title compound enhances steric bulk and electron-withdrawing effects, improving target binding compared to methyl or hydrogen substituents. Yellow CoMSIA contours in analogues (e.g., Compounds 4, 9) suggest bulky groups (e.g., naphthyl) at ortho/meta positions enhance cytotoxicity .
Biological Activity
(S)-2-Trifluoromethylpiperidine sulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by the presence of a trifluoromethyl group and a sulfonamide moiety, is part of a broader class of sulfonamide derivatives known for their diverse biological effects. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
- Inhibition of Enzymatic Activity :
- Anti-inflammatory Effects :
- Neuropharmacological Activity :
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | Moderate | |
| Anti-inflammatory | Significant | |
| Enzyme Inhibition | High | |
| Central Nervous System Effects | Potential |
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of this compound against various strains of bacteria. The compound demonstrated significant bacteriostatic activity with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 4 µg/mL against Gram-positive pathogens.
Case Study 2: Anti-inflammatory Mechanism
In a murine model of acute lung injury induced by lipopolysaccharide (LPS), this compound exhibited a reduction in pro-inflammatory cytokines such as IL-6 and TNF-alpha. The study suggested that the compound's mechanism involved inhibition of soluble epoxide hydrolase (sEH), leading to decreased inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
